2-Fluoro-5-(5-hydroxy-1-methoxyisoquinolin-4-yl)benzaldehyde 2-Fluoro-5-(5-hydroxy-1-methoxyisoquinolin-4-yl)benzaldehyde
Brand Name: Vulcanchem
CAS No.: 651030-66-9
VCID: VC15892904
InChI: InChI=1S/C17H12FNO3/c1-22-17-12-3-2-4-15(21)16(12)13(8-19-17)10-5-6-14(18)11(7-10)9-20/h2-9,21H,1H3
SMILES:
Molecular Formula: C17H12FNO3
Molecular Weight: 297.28 g/mol

2-Fluoro-5-(5-hydroxy-1-methoxyisoquinolin-4-yl)benzaldehyde

CAS No.: 651030-66-9

Cat. No.: VC15892904

Molecular Formula: C17H12FNO3

Molecular Weight: 297.28 g/mol

* For research use only. Not for human or veterinary use.

2-Fluoro-5-(5-hydroxy-1-methoxyisoquinolin-4-yl)benzaldehyde - 651030-66-9

Specification

CAS No. 651030-66-9
Molecular Formula C17H12FNO3
Molecular Weight 297.28 g/mol
IUPAC Name 2-fluoro-5-(5-hydroxy-1-methoxyisoquinolin-4-yl)benzaldehyde
Standard InChI InChI=1S/C17H12FNO3/c1-22-17-12-3-2-4-15(21)16(12)13(8-19-17)10-5-6-14(18)11(7-10)9-20/h2-9,21H,1H3
Standard InChI Key GHUUWAXAWJALTJ-UHFFFAOYSA-N
Canonical SMILES COC1=NC=C(C2=C1C=CC=C2O)C3=CC(=C(C=C3)F)C=O

Introduction

2-Fluoro-5-(5-hydroxy-1-methoxyisoquinolin-4-yl)benzaldehyde is a complex organic compound that combines elements of aromatic and heterocyclic chemistry. This compound is of interest in medicinal chemistry due to its unique structural features, which include a benzaldehyde moiety linked to an isoquinoline ring system. The presence of hydroxy and methoxy groups on the isoquinoline ring adds to its potential biological activity.

Synthesis Methods

The synthesis of 2-Fluoro-5-(5-hydroxy-1-methoxyisoquinolin-4-yl)benzaldehyde typically involves multi-step reactions starting from commercially available precursors. Common methods include the use of Suzuki-Miyaura cross-coupling reactions to form the carbon-carbon bonds between the benzaldehyde and isoquinoline moieties. The introduction of the hydroxy and methoxy groups can be achieved through selective hydrolysis and methylation reactions.

Potential Applications

Given its structural complexity and functional groups, 2-Fluoro-5-(5-hydroxy-1-methoxyisoquinolin-4-yl)benzaldehyde may have potential applications in medicinal chemistry. The compound could serve as a scaffold for designing drugs targeting specific biological pathways, particularly those involving enzymes or receptors sensitive to aromatic and heterocyclic compounds.

Potential ApplicationRationale
Medicinal ChemistryComplex structure suitable for drug design
Biological StudiesPotential interactions with enzymes or receptors

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator